![molecular formula C7H4ClF2NO2 B581974 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine CAS No. 73051-44-2](/img/structure/B581974.png)

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

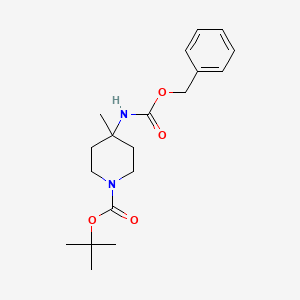

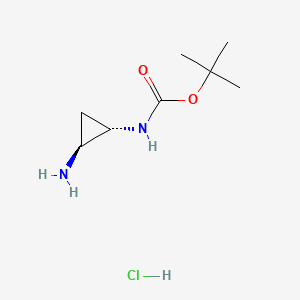

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine is a chemical compound with the CAS Number: 73051-44-2 . It has a molecular weight of 207.56 and its linear formula is C7H4ClF2NO2 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

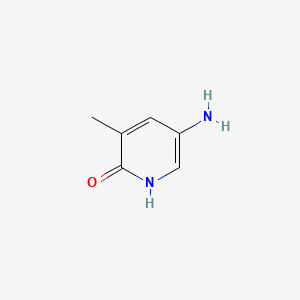

Molecular Structure Analysis

The molecular structure of 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine consists of a benzodioxole core with chlorine and amine functional groups attached . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.It has a Log Po/w (iLOGP) of 1.92, indicating its lipophilicity . Its water solubility is calculated to be 0.202 mg/ml .

Aplicaciones Científicas De Investigación

Oxidation and Nitrosation Reactions

Compounds similar to 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine have been utilized in oxidation and nitrosation reactions. For instance, 2,6-Difluoroaniline and related primary amines can be oxidized by peroxybenzoic acid in chloroform to corresponding nitroso-compounds. These reactions are foundational in the synthesis of various nitro- and nitroso- derivatives with potential applications in medicinal chemistry and materials science (Nunno et al., 1970).

Synthesis of Heterocyclic Compounds

The ability to synthesize and manipulate heterocyclic compounds is crucial in pharmaceutical research and development. A study by Simov and Davidkov (1981) on the synthesis of 2-aminobenzoxazole derivatives by reacting benzoxazoline-2-thiones with various amines underscores the importance of chloro- and difluoro-substituted compounds in creating heterocyclic structures that could be pivotal in drug discovery and development (Simov & Davidkov, 1981).

Development of Fluorinated Compounds

Fluorinated compounds play a significant role in the development of materials with unique properties, including increased stability and specificity in pharmaceuticals. Research by Chung and Hsiao (2008) on the synthesis of novel organosoluble fluorinated polyimides from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides showcases the application of fluorination in creating materials with low moisture absorption and low dielectric constants, useful in electronic applications (Chung & Hsiao, 2008).

Catalysis and Reaction Mechanisms

The study of catalysis and reaction mechanisms is another area where similar compounds are applied. For example, the utilization of dichloro-dicyanobenzoquinone (DDQ) as an electrocatalyst for amine dehydrogenation by Luca et al. (2011) demonstrates the broader implications of using chloro- and difluoro-substituted compounds in catalysis, potentially leading to advancements in synthetic methodologies and energy storage solutions (Luca et al., 2011).

Antimicrobial and Anticancer Research

Research into the antimicrobial and anticancer properties of benzimidazolo[1,2-a]quinolines by Babichev et al. (1989) indicates the potential for chloro- and difluoro-substituted compounds in medicinal chemistry, particularly in the design of new therapeutic agents (Babichev et al., 1989).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

6-chloro-2,2-difluoro-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBHURPHBJCVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(O2)(F)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654248 |

Source

|

| Record name | 6-Chloro-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine | |

CAS RN |

73051-44-2 |

Source

|

| Record name | 6-Chloro-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)